N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-2-26-17-10-8-16(9-11-17)19-12-13-20(23-22-19)27-15-14-21-28(24,25)18-6-4-3-5-7-18/h3-13,21H,2,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSRHGWUGFDOQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-ethoxyphenylhydrazine with ethyl acetoacetate to form the pyridazine ring. This intermediate is then reacted with 2-chloroethyl benzenesulfonamide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring pyridazine rings. For instance, derivatives of pyridazine have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The specific compound may exhibit similar properties due to its structural similarities to known anticancer agents.
Antimicrobial Properties
Compounds containing sulfonamide groups are well-documented for their antimicrobial activities. Research indicates that derivatives of benzenesulfonamide can effectively inhibit bacterial growth, making them candidates for antibiotic development. The presence of the ethoxyphenyl and pyridazinyl groups in this compound may enhance its antimicrobial efficacy compared to traditional sulfonamides.
Anticonvulsant Effects
There is evidence suggesting that pyridazine derivatives possess anticonvulsant properties. Studies involving structurally related compounds have demonstrated significant protective effects in seizure models. The mechanism often involves modulation of neurotransmitter systems or ion channels, which could be applicable to N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide as well.
Synthetic Methodologies
The synthesis of this compound can be achieved through several methods:
- Coupling Reactions : Utilizing coupling agents to link the benzenesulfonamide moiety with the pyridazine derivative.
- Functional Group Modifications : Employing techniques such as alkylation or acylation to introduce the ethoxy group and modify the phenyl ring.
- Multi-step Synthesis : A combination of reactions including nucleophilic substitutions and cyclization processes to construct the desired molecular framework.
Case Study 1: Anticancer Activity Assessment
A study by Qi et al. demonstrated that thiazolidinone derivatives exhibited potent inhibitory activity against multi-target kinases involved in cancer progression, suggesting that similar mechanisms could be explored for this compound .
Case Study 2: Antimicrobial Efficacy
Research on sulfonamide derivatives has shown significant antibacterial activity against strains such as Staphylococcus aureus. The structural modifications present in this compound may enhance its spectrum of activity against resistant bacterial strains .
Mechanism of Action
The mechanism of action of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with similar structural features.
Pyridazinone: A derivative with a keto group at the 3-position.
Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3.
Uniqueness
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ethoxyphenyl and benzenesulfonamide groups contribute to its potential as a versatile pharmacophore .
Biological Activity
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound classified under pyridazine derivatives. This article explores its biological activity, synthesis, mechanism of action, and potential therapeutic applications based on diverse research findings.
Overview of the Compound
The compound features a pyridazine core with an ethoxyphenyl substituent and a benzenesulfonamide moiety. Such structural characteristics suggest potential interactions with various biological targets, making it a candidate for pharmacological investigation.
The synthesis of this compound typically involves multiple synthetic steps:
- Preparation of the Pyridazine Core : This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
- Functionalization : The introduction of the ethoxyphenyl group occurs via nucleophilic substitution.
- Amide Coupling : The final sulfonamide moiety is attached through an amide coupling reaction.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The modulation of these targets can lead to significant changes in cellular functions.
Pharmacological Properties
Research indicates that derivatives of pyridazine compounds exhibit diverse pharmacological activities, including:
- Anticancer Activity : Some studies have shown that pyridazine derivatives can induce apoptosis in cancer cells, potentially through the inhibition of specific kinases or by disrupting cell cycle progression.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory actions by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
Case Studies and Research Findings
- Anticancer Studies : In vitro assays demonstrated that similar pyridazine derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxic effects. For example, one study reported that a related compound showed an IC50 value of 49.85 µM against A549 lung cancer cells .
- Anti-inflammatory Activity : Another study highlighted the anti-inflammatory potential of pyridazine derivatives, suggesting that modifications to the structure can enhance their efficacy against inflammatory diseases.
- Mechanistic Insights : Detailed mechanistic studies revealed that these compounds may act as inhibitors of key signaling pathways involved in tumor growth and inflammation, such as NF-kB and MAPK pathways .
Comparative Analysis
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Anticancer, Anti-inflammatory | TBD |
| Related Pyridazine Derivative | TBD | Anticancer | 49.85 |
| Another Pyridazine Compound | TBD | Anti-inflammatory | TBD |
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step procedures:
Pyridazine Core Formation : React hydrazine with a dicarbonyl compound to form the pyridazine ring .
Functionalization : Introduce the 4-ethoxyphenyl group via nucleophilic substitution (e.g., using 4-ethoxyphenylboronic acid under Suzuki coupling conditions) .
Sulfonamide Coupling : Attach the benzenesulfonamide moiety using carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous DMF at 0–25°C .
Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Adjust solvents (e.g., THF for solubility) and catalysts (e.g., Pd(PPh₃)₄ for cross-couplings) .
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer : Use complementary analytical techniques:
- NMR Spectroscopy : Confirm connectivity of the pyridazine, ethoxyphenyl, and sulfonamide groups (e.g., δ 8.2–8.5 ppm for pyridazine protons; δ 1.4 ppm for ethoxy CH₃) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ expected at m/z ~443.15) .
- X-ray Crystallography : Resolve crystal structures using SHELXL for small-molecule refinement (CCDC deposition recommended) .
Q. What are the common chemical reactions this compound undergoes, and how do reaction conditions influence product distribution?
Reaction Types :
- Oxidation : Ethoxy group → carboxylic acid under KMnO₄/H₂SO₄.
- Reduction : Nitro intermediates (if present) → amines using H₂/Pd-C .
- Substitution : Halogenation at pyridazine C3 using NBS/radical initiators .
Condition Dependence : - Higher temperatures favor electrophilic substitution on the benzene ring.
- Polar aprotic solvents (e.g., DMSO) enhance nucleophilic reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., inconsistent IC₅₀ values)?
Methodological Answer :
- Assay Standardization : Normalize protocols (e.g., ATP levels in kinase assays) .
- Structural Confounds : Check for batch-dependent impurities via LC-MS; compare with third-party reference standards .
- Target Selectivity Profiling : Use kinase/GPCR panels to rule off-target effects (e.g., Eurofins Cerep panels) .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PyRx to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Modeling : Corporate substituent effects (e.g., ethoxy vs. methoxy) using CODESSA or MOE .
Q. How can researchers design experiments to elucidate the mechanism of action for this sulfonamide derivative?
Experimental Design :
Enzyme Inhibition Assays : Test against CA isoforms (e.g., CA II vs. CA IX) using stopped-flow CO₂ hydration .
Cellular Uptake Studies : Radiolabel the compound with ¹⁴C and quantify intracellular accumulation via scintillation counting .
Transcriptomics : Perform RNA-seq on treated cell lines to identify dysregulated pathways (e.g., HIF-1α under hypoxia) .
Data Contradiction Analysis
Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be reconciled?
Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
